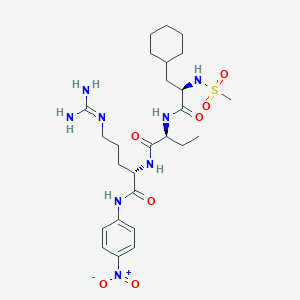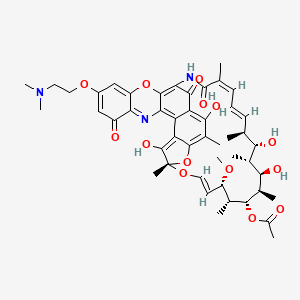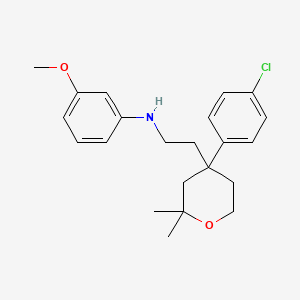
Icmt-IN-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-22 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. The inhibition of ICMT has been explored for its potential therapeutic applications, especially in cancer treatment .
Méthodes De Préparation
The synthesis of Icmt-IN-22 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of methylated tetrahydropyranyl derivatives. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
Icmt-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Icmt-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of ICMT in various biochemical pathways.
Biology: Employed in research to understand the post-translational modifications of proteins and their effects on cellular functions.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting Ras-related cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ICMT .
Mécanisme D'action
Icmt-IN-22 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This inhibition disrupts the post-translational modification of proteins containing the CAAX motif, leading to mislocalization and dysfunction of these proteins. The molecular targets and pathways involved include the Ras signaling pathway, which is crucial for cell proliferation and survival. By inhibiting ICMT, this compound can induce cell-cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Icmt-IN-22 is compared with other ICMT inhibitors such as cysmethynil and indole-based inhibitors. While cysmethynil is known for its ability to cause K-Ras mislocalization, it has poor water solubility, making it less practical for clinical use. Indole-based inhibitors have shown promising anti-cancer activity but require further optimization for clinical applications. This compound stands out due to its potent inhibitory activity and potential for therapeutic applications .
Similar compounds include:
- Cysmethynil
- Indole-based ICMT inhibitors
- Other small-molecule ICMT inhibitors identified through high-throughput screening .
Propriétés
Formule moléculaire |
C22H28ClNO2 |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
N-[2-[4-(4-chlorophenyl)-2,2-dimethyloxan-4-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C22H28ClNO2/c1-21(2)16-22(12-14-26-21,17-7-9-18(23)10-8-17)11-13-24-19-5-4-6-20(15-19)25-3/h4-10,15,24H,11-14,16H2,1-3H3 |
Clé InChI |
CKWOITIAHCGAAL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


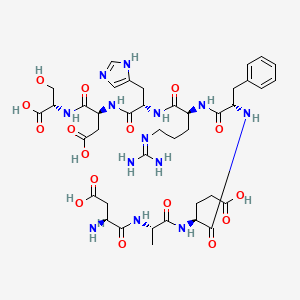
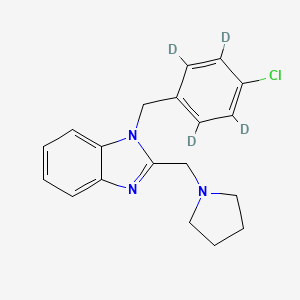
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
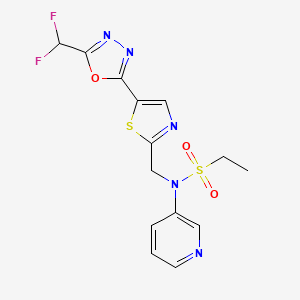
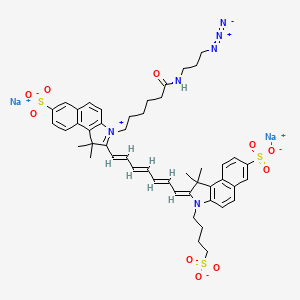
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B12369570.png)
![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)
![N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide](/img/structure/B12369572.png)

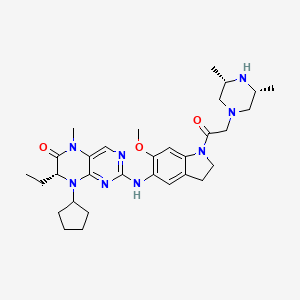
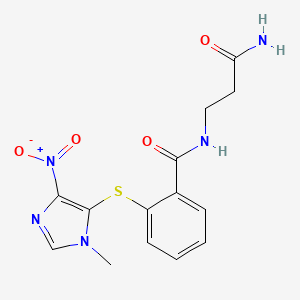
![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)
